

Fimasartan-d6: A Technical Guide to Certificate of Analysis Specifications

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Compound of Interest

Compound Name: *Fimasartan-d6*

Cat. No.: *B12417868*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for **Fimasartan-d6**, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug Fimasartan in pharmacokinetic and metabolic studies. This document outlines the key quality attributes, analytical methodologies employed for their determination, and the expected acceptance criteria for a high-purity reference standard.

Fimasartan-d6 is essential for bioanalytical assays, where it is used to correct for variability in sample preparation and instrument response.^[1] Its structural similarity to Fimasartan, with the strategic replacement of six hydrogen atoms with deuterium, ensures it co-elutes and ionizes similarly while being distinguishable by mass spectrometry.

Core Specifications and Analytical Methods

The CoA for **Fimasartan-d6** provides a comprehensive summary of its identity, purity, and quality. The following table summarizes the typical tests, specifications, and analytical techniques used in the certification of this reference material.

| Test Parameter | Specification | Analytical Method |
|-------------------|--|--|
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure of Fimasartan-d6 | ^1H NMR, ^{13}C NMR, Mass Spectrometry |
| Purity (by HPLC) | $\geq 98.0\%$ | High-Performance Liquid Chromatography (HPLC) |
| Mass Spectrum | Consistent with the expected molecular weight | Mass Spectrometry (MS) |
| Molecular Formula | $\text{C}_{27}\text{H}_{25}\text{D}_6\text{N}_7\text{O}_5$ | Elemental Analysis / High-Resolution Mass Spectrometry |
| Molecular Weight | 507.69 g/mol | Mass Spectrometry |
| Residual Solvents | To be reported (conforming to ICH Q3C) | Gas Chromatography (GC) |
| Water Content | To be reported | Karl Fischer Titration |
| Storage Condition | 2-8°C for long-term storage | - |

Experimental Protocols

The analytical methods listed in the CoA are based on established principles of pharmaceutical analysis. Below are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The purity of **Fimasartan-d6** is a critical parameter and is typically determined by Reverse-Phase HPLC (RP-HPLC).

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.

- **Mobile Phase:** A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- **Flow Rate:** Typically around 1.0 mL/min.
- **Detection:** UV detection at a wavelength where Fimasartan exhibits maximum absorbance (e.g., 262 nm).
- **Quantification:** The purity is determined by calculating the area percentage of the **Fimasartan-d6** peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation

Mass spectrometry is used to confirm the identity and molecular weight of **Fimasartan-d6**.

- **Instrumentation:** A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- **Ionization Source:** Electrospray ionization (ESI) is a common technique for molecules like Fimasartan.
- **Analysis Mode:** The analysis is performed in positive ion mode to detect the protonated molecule $[M+H]^+$.
- **Expected Mass:** The expected mass for the $[M+H]^+$ ion of **Fimasartan-d6** would be approximately 508.7 m/z. High-resolution mass spectrometry can provide a more accurate mass measurement to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

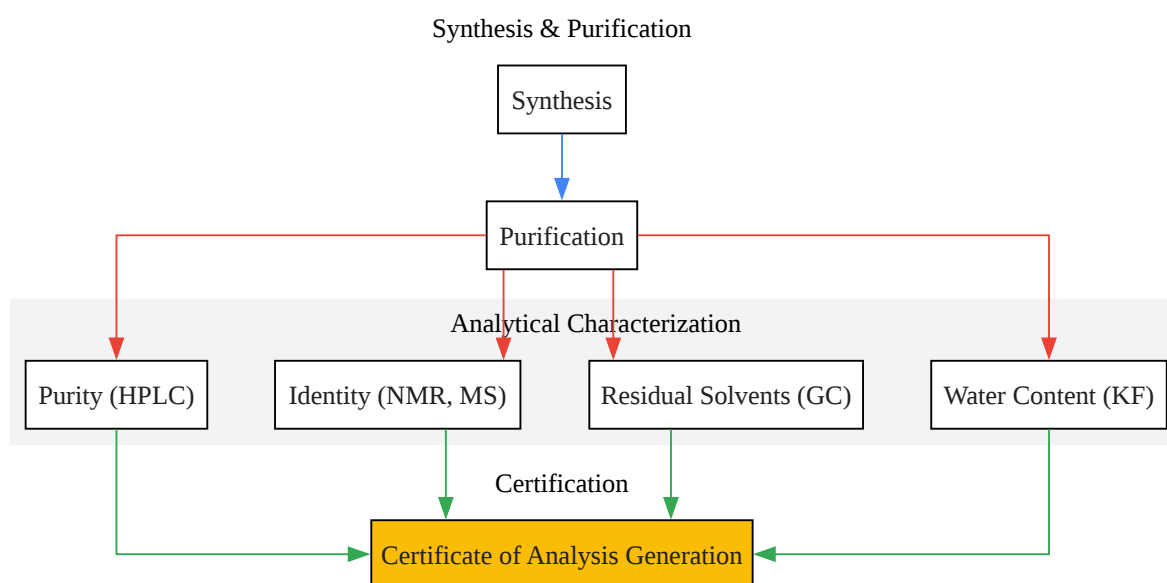
^1H and ^{13}C NMR are powerful techniques for confirming the chemical structure of **Fimasartan-d6** and verifying the positions of the deuterium labels.

- **Instrumentation:** A high-field NMR spectrometer.

- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).
- ¹H NMR: The spectrum will show the characteristic peaks for the non-deuterated protons in the molecule. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.
- ¹³C NMR: The spectrum provides information on the carbon framework of the molecule.

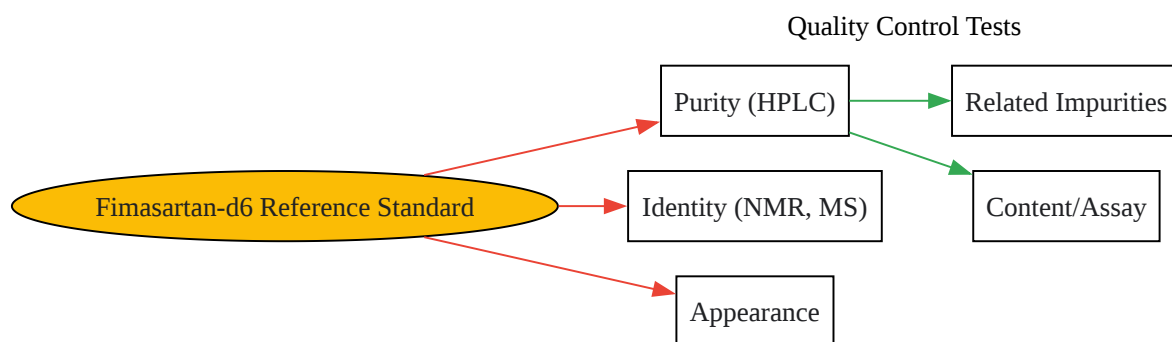
Workflow and Data Visualization

The following diagrams illustrate the typical workflow for the certification of a **Fimasartan-d6** reference standard and the logical relationship of the analytical tests.



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Caption: Workflow for **Fimasartan-d6** Reference Standard Certification.



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Caption: Logical Relationship of Key Analytical Tests for **Fimasartan-d6**.

This guide provides a foundational understanding of the specifications and analytical scrutiny applied to **Fimasartan-d6**. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

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References

- 1. veeprho.com [veeprho.com]
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